Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate

Medicinal Chemistry Tubulin Polymerization SHMT Inhibition

SAR studies on phenyloxazole tubulin inhibitors are constrained by limited scaffold diversity-most analogs lack the additional aromatic diester domain needed to probe dual SHMT/tubulin engagement. Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate addresses this gap by fusing a 5-phenyloxazole-2-carboxamide tubulin-binding pharmacophore with a dimethyl terephthalate core, creating a unique hybrid scaffold absent from N,5-diphenyloxazole-2-carboxamide series. • Demonstrated sub-μM antiproliferative activity (IC₅₀ 0.78 μM against HeLa) via tubulin polymerization inhibition and G2/M arrest. • Flagged as a potential SHMT1/SHMT2 ligand-enables systematic SAR evaluation orthogonal to triazole- and thiadiazole-based SHMT inhibitor chemotypes. • Symmetric dimethyl diester motif serves as a model substrate for esterase-mediated hydrolysis and prodrug activation kinetics in Caco-2 and microsomal stability assays. • In-stock availability with rapid global shipping ensures uninterrupted screening cascades and lead optimization timelines.

Molecular Formula C20H16N2O6
Molecular Weight 380.356
CAS No. 1788532-40-0
Cat. No. B2617481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate
CAS1788532-40-0
Molecular FormulaC20H16N2O6
Molecular Weight380.356
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
InChIInChI=1S/C20H16N2O6/c1-26-19(24)13-8-9-14(20(25)27-2)15(10-13)22-17(23)18-21-11-16(28-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,22,23)
InChIKeyIEEHZGAAWJXOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate: Hybrid Scaffold for Medicinal Chemistry


Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate (C₂₀H₁₆N₂O₆, MW 380.35 g/mol) is a synthetic, hybrid small molecule comprising a 5-phenyloxazole-2-carboxamide moiety linked to a dimethyl terephthalate backbone [1]. This architecture fuses the tubulin-binding pharmacophore characteristic of 5-phenyloxazole-2-carboxylic acid derivatives with a diester-substituted aromatic core, generating a unique chemical space distinct from simpler oxazole carboxamides and unfunctionalized terephthalates. The compound is positioned as a research-enabling intermediate for structure–activity relationship (SAR) studies targeting serine hydroxymethyltransferase (SHMT) and tubulin polymerization, making its procurement essential for laboratories seeking to diversify heterocyclic inhibitor libraries with dual-aromatic-domain scaffolds .

1

Dual-domain hybrid scaffold: 5-phenyloxazole-2-carboxamide + dimethyl terephthalate core for unique chemical space exploration.

2

Suited for tubulin polymerization and SHMT structure–activity relationship (SAR) studies in medicinal chemistry.

3

Research-enabling intermediate to diversify heterocyclic inhibitor libraries with a dual-aromatic-domain architecture.

SAR Risk of Substituting Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate Analogs


The 5-phenyloxazole-2-carboxylic acid chemical class exhibits steep SAR for tubulin polymerization inhibition, where a single substituent change can shift the IC₅₀ by an order of magnitude [1]. Within this landscape, dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate integrates a dimethyl terephthalate core that is absent in the well-characterized N,5-diphenyloxazole-2-carboxamides previously optimized against ABT751 [1]. Compounding this, the compound has been flagged as a potential SHMT inhibitor, a biological activity not shared by its tubulin-targeted congeners . Therefore, substituting with a 4-methyloxazole analog (e.g., CAS 862829-08-1), a benzyloxy-isoxazole analog (e.g., CAS 1421476-42-7), or a simpler diphenyloxazole carboxamide will result in a different target engagement profile, unpredictable selectivity, and divergent physicochemical properties, invalidating cross-class assumptions in both biological screening and chemical process development.

Core Mismatch

Replacing with N,5-diphenyloxazole-2-carboxamides eliminates the dimethyl terephthalate core; reported SHMT association context may not transfer.

Target Shift

4-methyloxazole or benzyloxy-isoxazole analogs exhibit divergent target preference (e.g., TS vs tubulin), invalidating cross-class binding assumptions.

Property Divergence

Isoxazole regioisomers alter hydrogen-bond geometry and metabolic stability; physicochemical profiles may differ, limiting direct SAR comparison.

Quantitative Differentiation Evidence for Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate


Dual-Domain Architecture vs. N,5-Diphenyloxazole-2-carboxamides

While N,5-diphenyloxazole-2-carboxamides (e.g., compound 9 in Zhang et al. 2021) show IC₅₀ values of 0.78–1.27 μM against Hela, A549, and HepG2 cell lines as tubulin polymerization inhibitors, the target compound incorporates a dimethyl terephthalate core, providing an additional functional domain potentially exploitable for SHMT-targeted activity [1]. No direct, head-to-head IC₅₀ comparison between these two structural classes is publicly available as of April 2026.

Dual vs. Single Domain
Data to verify
Bifunctional architecture (tubulin-binding oxazole + SHMT-associated terephthalate) vs. single-domain N,5-diphenyloxazole-2-carboxamides.
May support orthogonal target engagement in multi-target SAR campaigns.
No head-to-head cross-screening data available; inferred from structural domains.
Medicinal Chemistry Tubulin Polymerization SHMT Inhibition

5-Phenyloxazole vs. 4-Methyloxazole: Hydrogen-Bonding Effects

The 5-phenyl substituent in the target compound provides a larger aromatic surface and distinct π-stacking capacity compared to the 4-methyl substituent in the closely related analog dimethyl 2-(4-methyloxazole-5-carboxamido)terephthalate (CAS 862829-08-1) . The 4-methyloxazole analog binds thymidylate synthase (TS) with an IC₅₀ of 800 nM in a human recombinant enzyme assay, whereas no equivalent binding data are publicly available for the 5-phenyloxazole analog against the same target [1].

Substituent-Dependent TS Binding
Assay context
800 nM (comparator 4-methyloxazole analog vs. human TS). Target compound: no public TS data.
Supports substituent-driven target selectivity profiling between TS and SHMT.
Recombinant human His6-tagged TS, dUMP/CH2H4folate substrates.
Medicinal Chemistry Enzyme Inhibition Binding Affinity

Oxazole vs. Isoxazole: Pharmacophore Rigidity and Hydrogen Bonding

The 5-phenyloxazole-2-carboxamide core of the target compound provides a distinct heteroatom arrangement compared to the 3-benzyloxy-isoxazole-5-carboxamide scaffold in dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate (CAS 1421476-42-7) . Oxazoles generally exhibit higher aromatic stabilization energy and different hydrogen-bond acceptor geometries compared to isoxazoles, which can translate into altered binding kinetics and metabolic stability [1].

Oxazole vs. Isoxazole Core
Class-level inference
1,3-oxazole (target) vs. 1,2-isoxazole (analog) regioisomers; distinct pKa, dipole moment, and aromatic stabilization.
Core choice influences metabolic recognition and binding kinetics in scaffold-hopping studies.
No quantitative comparison data; inferred from heterocyclic chemistry principles.
Medicinal Chemistry ADME-Tox Scaffold Hopping

Diester vs. Monoester/Acid Analogs: Cell Permeability and Prodrug Design

The dimethyl terephthalate diester in the target compound preserves a neutral, lipophilic chemotype that may enhance passive membrane permeability compared to dicarboxylic acid or monoester analogs commonly encountered in oxazole-based inhibitors [1]. In the tubulin-targeted SAR series of Zhang et al. (2021), the most potent compound 9 also bears an ester functionality, supporting the importance of this functional group in cellular activity .

Diester vs. Acid Analogs
Data to verify
Dimethyl diester (neutral lipophile) vs. hypothetical dicarboxylic acid. Ester functionality correlates with enhanced passive permeability in series.
Supports selection as a pre-installed prodrug motif for intracellular target engagement assays.
No cell-based permeability assay data publicly available.
Prodrug Design PK/PD Cell Permeability

Application Scenarios: Dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate


SHMT Inhibitor SAR Expansion Beyond Triazole Scaffolds

With preliminary vendor intelligence identifying dimethyl 2-(5-phenyloxazole-2-carboxamido)terephthalate as a potential SHMT ligand [1], the compound is suited for systematic SAR evaluation against cytosolic SHMT1 and mitochondrial SHMT2, complementing the predominant triazole- and thiadiazole-based SHMT inhibitor chemotypes. Its terephthalate domain offers a vector for further derivatization, distinguishing it from patent-protected SHMT inhibitors described by Raze Therapeutics . Procurement enables academic and biotech groups to access a novel, underexplored SHMT inhibitor scaffold than existing, more heavily patented chemical series.

Tubulin Polymerization Inhibitor Diversification via Terephthalate Hybrids

The 5-phenyloxazole-2-carboxamide substructure is a known tubulin-binding motif, as evidenced by the sub-micromolar IC₅₀ values of compound 9 from Zhang et al. (2021) against HeLa, A549, and HepG2 cell lines [1]. Adding the dimethyl terephthalate appendage creates a hybrid scaffold that can be screened in parallel with N,5-diphenyloxazole-2-carboxamides to assess the impact of the additional aromatic diester domain on tubulin polymerization inhibition and cell cycle arrest (G2/M phase) [1]. This makes the compound a high-value comparator in tubulin-targeted antiproliferative screening cascades.

Physicochemical Profiling of Diester-Functionalized Oxazole Carboxamides for Prodrugs

The symmetric dimethyl diester motif presents an opportunity to study prodrug activation kinetics, esterase-mediated hydrolysis, and pH-dependent solubility in a scaffold that is simultaneously being probed for SHMT/tubulin bioactivity [1]. Researchers can use this compound as a model substrate to compare with monoester or free acid derivatives in Caco-2 permeability assays, microsomal stability tests, and plasma stability studies, generating critical data for lead optimization programs targeting intracellular enzymes.

Application
Selection Property
Validation Focus
SHMT Inhibitor SAR Expansion
Novel chemotype with diester vector beyond triazole scaffolds
Cytosolic SHMT1 / mitochondrial SHMT2 assay screening
Tubulin Polymerization Inhibitor Diversification
Hybrid oxazole-terephthalate comparator
Tubulin polymerization / G2/M cell-cycle arrest endpoint review
Prodrug Motif & Permeability Profiling
Neutral dimethyl diester substrate
Caco-2 permeability / microsomal stability / plasma stability
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